Isoxazole

Catalog No.
S572945
CAS No.
288-14-2
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole

CAS Number

288-14-2

Product Name

Isoxazole

IUPAC Name

1,2-oxazole

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H

InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N

SMILES

C1=CON=C1

Solubility

2.41 M

Synonyms

Isoxazoles

Canonical SMILES

C1=CON=C1

Promising Players in Drug Discovery

Isoxazole derivatives have garnered significant interest in medicinal chemistry owing to their diverse biological activities. Research has shown that these derivatives possess a range of properties that make them valuable candidates for drug development, including:

  • Anticancer properties: Studies have demonstrated the potential of isoxazole derivatives to inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's National Library of Medicine (PubMed Central) found that specific isoxazole derivatives exhibited potent anticancer activity against various cancer cell lines [].
  • Anti-inflammatory properties: Isoxazole derivatives have also shown promise in reducing inflammation. Research published in the journal Bioorganic & Medicinal Chemistry [] suggests that these derivatives can be effective in managing inflammatory conditions.
  • Antimicrobial activity: Isoxazoles have been explored for their potential to combat various microbial infections. Studies have shown activity against bacteria, fungi, and parasites [].

These are just a few examples, and ongoing research continues to explore the therapeutic potential of isoxazoles in various areas.

Beyond Medicine: Functional Materials with Isoxazoles

The applications of isoxazoles extend beyond pharmaceuticals. Their unique properties make them valuable in material science research as well. Here are some potential applications:

  • Photochromic materials: Certain isoxazole derivatives exhibit photochromic properties, meaning they can change color upon exposure to light. This characteristic makes them promising candidates for applications in light-responsive materials [].
  • Electrochemical sensors: Isoxazoles can be designed to act as electrochemical probes for detecting specific ions, such as copper (Cu2+), which has potential applications in environmental monitoring [].
  • Organic electronics: The optoelectronic properties of isoxazoles make them suitable for use in organic solar cells and other electronic devices [].

Isoxazole is a five-membered heterocyclic compound characterized by a ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecular formula for isoxazole is C3H3N1O1C_3H_3N_1O_1. This compound belongs to the class of aromatic heterocycles known as azoles, where the nitrogen and oxygen atoms are part of the ring. Isoxazole is notable for its electron-rich nature due to the presence of the nitrogen atom adjacent to the oxygen atom, which influences its chemical reactivity and biological activity .

Isoxazole rings are found in various natural products, including ibotenic acid and muscimol, which are associated with psychoactive effects . The isoxazole moiety is also a common structural feature in numerous pharmaceuticals and agrochemicals, making it an important compound in medicinal chemistry and agricultural applications .

The mechanism of action of isoxazole itself is not particularly relevant as it's not typically used as a drug. However, the isoxazole ring is a crucial pharmacophore (a structural feature responsible for biological activity) in many drugs. The specific mechanism depends on the attached functional groups and how they interact with the target biomolecule [].

For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, inhibits an enzyme involved in pyrimidine synthesis, a critical process for cell proliferation [].

Isoxazole itself exhibits moderate toxicity and may cause irritation upon contact with skin or eyes []. However, the specific safety hazards associated with isoxazoles can vary depending on the attached functional groups. It's crucial to consult safety data sheets (SDS) for specific isoxazole derivatives used in research or industry.

: Isoxazole can undergo photolysis under UV irradiation, leading to the formation of oxazole through an azirine intermediate. This property has been utilized in photoaffinity labeling techniques .
  • Rearrangement Reactions: Isoxazole can rearrange under certain conditions, such as heating or in the presence of strong acids or bases, leading to various derivatives .
  • Isoxazole derivatives exhibit a wide range of biological activities, making them valuable in drug development. Notable examples include:

    • Anti-inflammatory Agents: Compounds like valdecoxib (Bextra), a COX-2 inhibitor, demonstrate significant anti-inflammatory properties .
    • Neurotransmitter Modulators: Isoxazole derivatives such as AMPA act as agonists at glutamate receptors, influencing neurotransmission and exhibiting potential neuroprotective effects .
    • Antimicrobial Activity: Some isoxazole-containing compounds have shown efficacy against bacterial infections, particularly those that are resistant to beta-lactam antibiotics due to their unique structural features .

    Isoxazoles can be synthesized through various methods:

    • 1,3-Dipolar Cycloaddition: This is the most common synthetic route involving nitrile oxides and alkynes. It can be performed under metal-free conditions or using catalysts like copper(I) .
    • Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of substituted isoxazoles from various precursors .
    • Click Chemistry: This approach utilizes 1,3-dipolar cycloaddition reactions under mild conditions to produce isoxazoles efficiently .

    Other methods include the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid, which also yield isoxazole derivatives .

    Isoxazole compounds have diverse applications across various fields:

    • Pharmaceuticals: They serve as active pharmaceutical ingredients in drugs targeting inflammation, pain relief, and neurological disorders .
    • Agriculture: Isoxazoles are utilized in developing herbicides and pesticides due to their biological activity against pests and weeds .
    • Materials Science: Isoxazole derivatives are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties .

    Research into the interactions of isoxazoles with biological targets has revealed important insights into their mechanisms of action. For instance:

    • Isoxazoles have been studied for their binding affinities to various enzymes and receptors, providing a deeper understanding of their pharmacological effects.
    • Interaction studies often focus on how modifications to the isoxazole ring can enhance or diminish biological activity, guiding the design of more effective therapeutic agents .

    Isoxazole shares structural similarities with other heterocyclic compounds. Here are some comparable compounds:

    CompoundStructure TypeKey Features
    OxazoleFive-membered ringNitrogen atom at position 3; less electron-rich than isoxazole.
    PyrroleFive-membered ringContains only nitrogen; lacks oxygen atom; used in dyes and pharmaceuticals.
    FuranFive-membered ringContains only oxygen; known for aromatic properties; used in organic synthesis.

    Uniqueness of Isoxazole

    Isoxazole's uniqueness lies in its combination of nitrogen and oxygen within a single ring structure, which imparts distinct electronic properties that influence its reactivity and biological activity. This characteristic makes it particularly valuable in medicinal chemistry compared to its analogs like oxazole or furan, which lack similar reactivity profiles.

    Physical Description

    Clear light brown liquid; [Sigma-Aldrich MSDS]

    XLogP3

    0.1

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    69.021463719 g/mol

    Monoisotopic Mass

    69.021463719 g/mol

    Boiling Point

    95.0 °C

    Heavy Atom Count

    5

    LogP

    0.08 (LogP)

    UNII

    00SRW0M6PW

    GHS Hazard Statements

    Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H314 (64.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H318 (64.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    45.5 [mmHg]

    Pictograms

    Flammable

    Flammable;Corrosive

    Other CAS

    288-14-2

    Wikipedia

    Isoxazole

    General Manufacturing Information

    Isoxazole: ACTIVE

    Dates

    Modify: 2023-08-15

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